1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
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Description
1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized in 2008 by Abbott Laboratories and has since gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition :
- Benzimidazole derivatives, including compounds structurally related to 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate, have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. They demonstrated significant inhibition efficiency, with the results supported by various analytical techniques such as electrochemical impedance spectroscopy and density functional theory (DFT) calculations (Yadav et al., 2016).
Potential Anti-Alzheimer's Agents :
- N-Benzylated derivatives related to the compound have been synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the structure of donepezil, a major drug used in Alzheimer's treatment. Several of these compounds displayed promising results in in-vivo and in-vitro evaluations (Gupta et al., 2020).
Cancer Treatment - Anaplastic Lymphoma Kinase Inhibitors :
- Compounds similar in structure to 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate have been explored as anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. One study focused on the pharmacokinetics of these inhibitors, finding that alterations in chemical structure can impact both their stability in plasma and their potency against ALK (Teffera et al., 2013).
Antimicrobial Activity :
- Benzimidazole derivatives have been synthesized and analyzed for their antimicrobial activity. These compounds have shown significant inhibitory activities against various fungi and bacteria, highlighting their potential in antimicrobial research (Khalid et al., 2016).
Pharmaceutical Research - Angiotensin II Receptor Antagonists :
- N-(Biphenylylmethyl)imidazoles, related in structure to the compound of interest, have been developed as potent, orally active antihypertensives, acting as nonpeptide angiotensin II receptor antagonists. This research has implications for the development of new treatments for hypertension (Carini et al., 1991).
properties
IUPAC Name |
1-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.C2H2O4/c1-17-6-2-3-7-19(17)15-23-12-10-18(11-13-23)14-24-16-22-20-8-4-5-9-21(20)24;3-1(4)2(5)6/h2-9,16,18H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQJAGPMNOEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate |
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